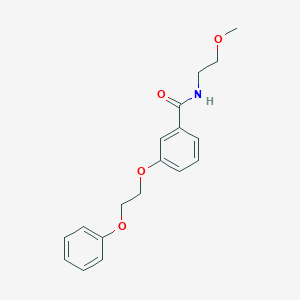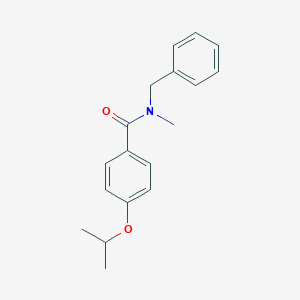![molecular formula C15H14BrNO2 B495987 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide](/img/structure/B495987.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of biphenyl, where a bromine atom is attached to the third position of one phenyl ring, and an acetamide group is linked through an oxygen atom to the fourth position of the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide typically involves the following steps:
Bromination of Biphenyl: Biphenyl is brominated using bromine or a brominating agent to introduce a bromine atom at the third position.
Formation of 3-bromobiphenyl-4-ol: The brominated biphenyl is then reacted with a hydroxylating agent to form 3-bromobiphenyl-4-ol.
Etherification: The hydroxyl group of 3-bromobiphenyl-4-ol is reacted with N-methylacetamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl carboxylic acids or ketones.
Reduction Products: Reduction can yield biphenyl amines or alcohols.
Applications De Recherche Scientifique
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-bromobiphenyl-4-yl)oxy]-N,N-diethylacetamide
- 2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide
Uniqueness
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H14BrNO2 |
|---|---|
Poids moléculaire |
320.18g/mol |
Nom IUPAC |
2-(2-bromo-4-phenylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-17-15(18)10-19-14-8-7-12(9-13(14)16)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
Clé InChI |
DORKFRPVSSVBOG-UHFFFAOYSA-N |
SMILES |
CNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
SMILES canonique |
CNC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


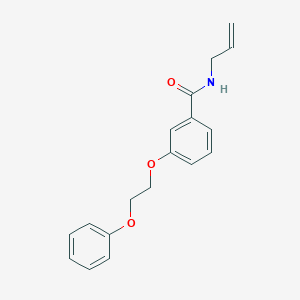
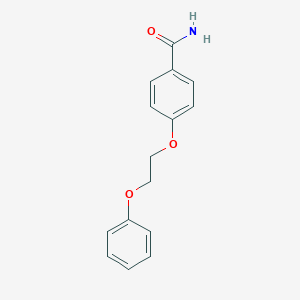
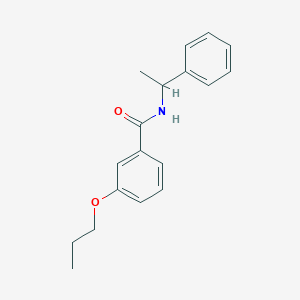
![2-([1,1'-biphenyl]-4-yloxy)-N-methylpropanamide](/img/structure/B495912.png)
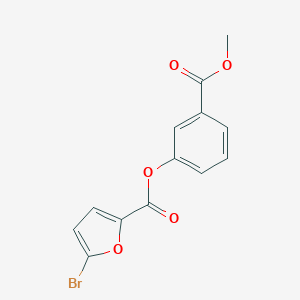
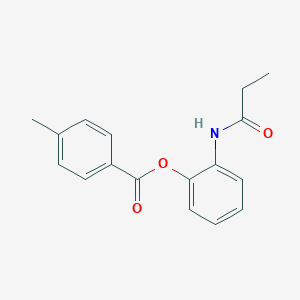

![N-[4-(dimethylsulfamoyl)phenyl]-3-ethoxybenzamide](/img/structure/B495916.png)
![N-[4-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B495918.png)
![N-[4-(allyloxy)phenyl]-5-bromo-2-furamide](/img/structure/B495920.png)
